(E)-3,4'-Dinitrostilbene

Catalog No.
S3350851
CAS No.
27892-99-5
M.F
C14H10N2O4
M. Wt
270.24 g/mol
Availability
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(E)-3,4'-Dinitrostilbene

CAS Number

27892-99-5

Product Name

(E)-3,4'-Dinitrostilbene

IUPAC Name

1-nitro-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C14H10N2O4/c17-15(18)13-8-6-11(7-9-13)4-5-12-2-1-3-14(10-12)16(19)20/h1-10H/b5-4+

InChI Key

WMOGPQFWQAXCTI-SNAWJCMRSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

(E)-3,4'-Dinitrostilbene is an organic compound characterized by its molecular formula C14H10N2O4C_{14}H_{10}N_2O_4. It is a derivative of stilbene, featuring two nitro groups located at the 3 and 4' positions of the benzene rings. This compound is notable for its bright yellow color and is primarily used in the synthesis of dyes, fluorescent brighteners, and as an intermediate in various

  • Reduction: The nitro groups can be reduced to amino groups using reducing agents such as stannous chloride or hydrogen in the presence of a catalyst. This transformation yields 3,4'-diaminostilbene, which is valuable in dye synthesis.
  • Oxidation: The compound can be oxidized to form various nitro derivatives. Common oxidizing agents include potassium permanganate and manganese dioxide, which facilitate this reaction under acidic conditions.
  • Nucleophilic Substitution: The nitro groups are susceptible to nucleophilic attack, allowing for the formation of substituted derivatives when reacted with nucleophiles like amines or thiols under basic conditions.

The synthesis of (E)-3,4'-dinitrostilbene can be achieved through several methods:

  • Wittig Reaction: A common approach involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde in the presence of a base, followed by a Wittig reaction to form the stilbene structure.
  • Electrochemical Methods: Electroreduction of 4-nitrotoluene and 4,4'-dinitrobibenzyl has also been reported as an effective synthesis route, producing (E)-3,4'-dinitrostilbene with good yields under optimized conditions.
  • Industrial Production: In industrial settings, it is often produced via the oxidation of 4-nitrotoluene-2-sulfonic acid using oxidizing agents like sodium hypochlorite or oxygen in the presence of a catalyst.

(E)-3,4'-Dinitrostilbene finds applications across various fields:

  • Dyes and Pigments: It serves as an important intermediate in synthesizing dyes and fluorescent brighteners used in textiles and plastics.
  • Research: Its derivatives are explored for their potential biological activities and applications in medicinal chemistry.
  • Chemical Intermediates: It is utilized in organic synthesis for producing other chemical compounds due to its reactive nitro groups.

Studies have shown that (E)-3,4'-dinitrostilbene interacts with various molecular targets. Its nitro groups allow it to participate in redox reactions and nucleophilic substitutions, leading to diverse products. These interactions are crucial for understanding its biological activity and potential therapeutic uses. Further research is needed to explore these interactions comprehensively and their implications for drug development .

Several compounds share structural similarities with (E)-3,4'-dinitrostilbene. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4,4'-DiaminostilbeneContains two amino groupsDerived from reduction; used in dye applications
2,2'-DinitrostilbeneNitro groups at different positionsExhibits different reactivity compared to (E)-3,4'
4,4'-Dinitrostilbene-2,2'-disulfonic acidSulfonic acid groups addedUsed specifically for synthesizing fluorescent brighteners
(E)-StilbeneLacks nitro groupsBasic structure from which dinitrostilbenes derive

Uniqueness: (E)-3,4'-Dinitrostilbene is unique due to the specific positioning of its nitro groups at the 3 and 4' positions on the benzene rings. This configuration influences its reactivity profile significantly compared to other stilbene derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in both research and industrial applications .

XLogP3

3.8

Other CAS

51042-51-4

Dates

Modify: 2023-07-26

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